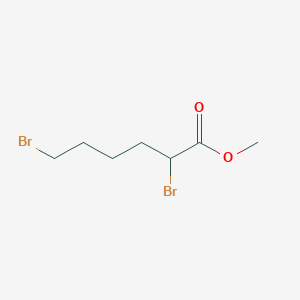

Methyl 2,6-dibromohexanoate

Description

Properties

CAS No. |

29547-05-5 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

methyl 2,6-dibromohexanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5H2,1H3 |

InChI Key |

BMSYCTAKENEKDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthetic Utility of Methyl 2,6-Dibromohexanoate

Abstract

Methyl 2,6-dibromohexanoate is a bifunctional aliphatic ester poised for significant applications in modern organic synthesis. Possessing two distinct and differentially reactive carbon-bromine bonds—an electronically activated α-bromo ester at the C2 position and a primary alkyl bromide at the C6 position—this molecule offers a platform for sequential and selective chemical transformations. This guide provides an in-depth analysis of its chemical properties, predicted spectroscopic signatures, and a discussion of its reactivity profile. We present a framework for controlling reaction regioselectivity and showcase its potential as a key building block for constructing complex molecular architectures, particularly substituted piperidine scaffolds, which are prevalent in pharmaceuticals and natural products.

Introduction

In the landscape of drug discovery and development, the efficient construction of complex molecular frameworks from simple, versatile building blocks is a paramount objective. Methyl 2,6-dibromohexanoate emerges as a reagent of considerable interest due to its inherent bifunctionality. The strategic placement of two bromine atoms at the termini of a six-carbon ester chain provides two handles for synthetic manipulation. Crucially, the electronic environment of these two electrophilic centers is vastly different, enabling a high degree of control over their sequential reactions. This guide will explore the fundamental chemical properties of this reagent and provide expert insights into leveraging its unique reactivity for advanced organic synthesis.

Physicochemical and Spectroscopic Profile

While extensive experimental data for Methyl 2,6-dibromohexanoate is not broadly published, its properties can be reliably predicted based on its constituent parts and related monofunctional analogs.

Physical and Chemical Properties

The following table summarizes the expected properties of Methyl 2,6-dibromohexanoate.

| Property | Predicted Value / Description |

| Molecular Formula | C₇H₁₂Br₂O₂ |

| Molecular Weight | 287.98 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (Decomposition may occur) |

| Density | ~1.6 g/mL |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ether, Ethyl Acetate); Insoluble in water. |

| CAS Number | Not assigned or not readily available. |

Predicted Spectroscopic Data

Structural confirmation of Methyl 2,6-dibromohexanoate relies on a combination of NMR and IR spectroscopy. The predicted spectra are characterized by key signals corresponding to its unique bifunctional structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ . The C-O single bond stretch of the ester will appear in the 1150-1250 cm⁻¹ region. Absorptions for C-H stretching of the aliphatic chain will be present in the 2850-3000 cm⁻¹ range.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The proton NMR spectrum provides the most definitive information for structural elucidation. The chemical shifts are influenced by the electron-withdrawing bromine atoms and the ester group.

-

δ ~4.2-4.4 ppm (dd, 1H): The proton at the C2 position (α-carbon) is the most deshielded aliphatic proton due to the adjacent bromine and ester carbonyl group. It is expected to appear as a doublet of doublets.

-

δ ~3.7-3.8 ppm (s, 3H): The sharp singlet corresponds to the three protons of the methyl ester group.

-

δ ~3.4-3.5 ppm (t, 2H): The triplet corresponds to the two protons on the C6 carbon, which is attached to the primary bromine.

-

δ ~1.8-2.2 ppm (m, 4H): The protons on C3 and C5 will appear as complex multiplets in this region.

-

δ ~1.5-1.7 ppm (m, 2H): The protons on C4 will also appear as a multiplet, likely overlapping with other signals.

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The carbon NMR spectrum will show seven distinct signals, confirming the presence of seven unique carbon environments.

-

δ ~170 ppm: The carbonyl carbon of the ester group will be the most downfield signal.

-

δ ~52-53 ppm: The methoxy carbon of the ester.

-

δ ~45-50 ppm: The C2 carbon, shifted downfield by both the bromine and the carbonyl group.

-

δ ~33-35 ppm: The C6 carbon, attached to the primary bromine.

-

δ ~25-35 ppm: The remaining methylene carbons (C3, C4, C5) will appear in this region.

Reactivity and Mechanistic Insights: A Tale of Two Bromides

The synthetic power of Methyl 2,6-dibromohexanoate lies in the differential reactivity of its two electrophilic centers. Understanding the electronic and steric factors governing these sites is the key to designing selective and high-yield transformations.

This one-pot reaction is highly efficient. The primary amine first displaces the more reactive α-bromide. The resulting secondary amine is then perfectly positioned to undergo an intramolecular cyclization, displacing the primary bromide at C6 to form the stable six-membered piperidine ring.

Experimental Protocol: Synthesis of Methyl 1-benzylpiperidine-2-carboxylate

This protocol describes a representative procedure for the synthesis of a substituted piperidine using Methyl 2,6-dibromohexanoate.

Disclaimer: This is a theoretical protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a certified fume hood.

Materials:

-

Methyl 2,6-dibromohexanoate (1.0 mmol, 288 mg)

-

Benzylamine (1.0 mmol, 107 mg, 109 µL)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)

-

Acetonitrile (CH₃CN), anhydrous (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (345 mg). The flask is then flushed with an inert atmosphere.

-

Reagent Addition: Add anhydrous acetonitrile (10 mL) to the flask. While stirring, add benzylamine (109 µL) followed by Methyl 2,6-dibromohexanoate (288 mg).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is anticipated to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1-benzylpiperidine-2-carboxylate.

-

Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Conclusion

Methyl 2,6-dibromohexanoate is a powerful and versatile building block for organic synthesis. The differential reactivity of its C2 and C6 positions provides a handle for selective and sequential functionalization. This property is particularly valuable for the streamlined construction of complex heterocyclic systems, such as the medicinally relevant piperidine scaffold. By understanding the underlying electronic principles that govern its reactivity, researchers can unlock the full potential of this reagent for applications in drug discovery, natural product synthesis, and materials science.

References

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141. Available at: [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. Available at: [Link]

-

PubChem. Methyl 6-bromohexanoate. National Center for Biotechnology Information. Available at: [Link]

The Untapped Potential of Methyl 2,6-dibromohexanoate: A Bifunctional Scaffold for Advanced Amino Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Need for Novel Amino Acid Scaffolds

The twenty proteinogenic amino acids form the fundamental alphabet of life. However, the quest for novel therapeutics and biomaterials necessitates an expansion of this alphabet. Non-proteinogenic amino acids, including cyclic and functionalized derivatives, offer a means to introduce unique structural and functional motifs into peptides. These modifications can profoundly influence the resulting molecule's conformation, proteolytic stability, and receptor-binding affinity. Bifunctional reagents, possessing two reactive centers, are particularly valuable in this context as they can facilitate the formation of cyclic structures or the introduction of cross-links, thereby imparting conformational constraint.

Methyl 2,6-dibromohexanoate is a prime candidate for such applications. Its structure features two electrophilic centers at the α and ε positions of a six-carbon chain, making it an ideal scaffold for reactions with nucleophilic amino groups. This guide will illuminate the synthetic pathway to this versatile building block and detail its potential in transforming common amino acids into value-added derivatives.

Synthesis of Methyl 2,6-dibromohexanoate: A Proposed Route

Methyl 2,6-dibromohexanoate is not a stock chemical for most suppliers. However, its synthesis can be achieved through a logical, three-step sequence starting from the readily available ε-caprolactone.

Step 1: Ring-Opening of ε-Caprolactone to 6-Bromohexanoic Acid

The synthesis commences with the acid-catalyzed ring-opening of ε-caprolactone using hydrogen bromide. This reaction proceeds with high efficiency to yield 6-bromohexanoic acid.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve ε-caprolactone (1.0 eq) in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath (0-5 °C).

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.[1][2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure. The crude 6-bromohexanoic acid can often be used in the next step without further purification. If necessary, it can be purified by crystallization.

Step 2: α-Bromination via Hell-Volhard-Zelinsky Reaction

The second step involves the selective bromination of the α-carbon of 6-bromohexanoic acid using the Hell-Volhard-Zelinsky reaction.[3][4][5] This classic transformation is highly effective for the α-halogenation of carboxylic acids.

Experimental Protocol:

-

Place 6-bromohexanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture gently.

-

Add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized with a scrubber.

-

After the addition is complete, reflux the mixture until the reaction is complete (monitor by TLC or ¹H NMR).

-

Cool the reaction mixture and carefully quench with water to hydrolyze the acyl bromide intermediate.

-

Extract the product, 2,6-dibromohexanoic acid, with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Fischer Esterification to Methyl 2,6-dibromohexanoate

The final step is the esterification of the dibrominated carboxylic acid with methanol under acidic conditions to yield the target compound.[6][7][8][9]

Experimental Protocol:

-

Dissolve 2,6-dibromohexanoic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the esterification is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the methyl 2,6-dibromohexanoate with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed three-step synthesis of Methyl 2,6-dibromohexanoate.

Application I: Synthesis of N-Substituted Pipecolic Acid Derivatives

Pipecolic acid, a six-membered cyclic amino acid, is a valuable building block for peptidomimetics and natural product synthesis. Methyl 2,6-dibromohexanoate can serve as a precursor for the synthesis of N-substituted pipecolic acid derivatives through an intramolecular cyclization reaction.

Reaction Principle: Intramolecular N-Alkylation

The reaction proceeds via a tandem nucleophilic substitution. A primary amine reacts with one of the bromo-substituents of Methyl 2,6-dibromohexanoate, followed by an intramolecular cyclization where the newly formed secondary amine attacks the remaining bromo-substituted carbon, forming the piperidine ring.

Mechanistic Diagram:

Caption: General mechanism for N-substituted pipecolic acid synthesis.

Experimental Protocol for N-Benzyl Pipecolic Acid Methyl Ester Synthesis

Materials:

-

Methyl 2,6-dibromohexanoate

-

Benzylamine

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

Aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

-

Dissolve Methyl 2,6-dibromohexanoate (1.0 eq) in the chosen aprotic solvent in a round-bottom flask.

-

Add the non-nucleophilic base (2.2 eq).

-

Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyl pipecolic acid methyl ester.[10]

Considerations for Optimization:

-

Base: The choice of base is crucial to deprotonate the amine and neutralize the HBr formed during the reaction without competing as a nucleophile.

-

Solvent: Polar aprotic solvents are generally preferred to facilitate SN2 reactions.

-

Temperature: Higher temperatures may be required to drive the intramolecular cyclization, but could also lead to side reactions.

Application II: Selective Nε-Alkylation of Lysine

The ε-amino group of lysine is a common site for post-translational modifications and a key handle for chemical functionalization of peptides and proteins. Methyl 2,6-dibromohexanoate can be used as a bifunctional alkylating agent to introduce a functionalized six-carbon linker to the lysine side chain.

Reaction Principle: Selective N-Alkylation

To achieve selective alkylation of the ε-amino group, the α-amino group of the lysine derivative must be protected. The reaction then proceeds via a nucleophilic substitution of one of the bromine atoms by the ε-amino group. The second bromine atom on the introduced chain is then available for further functionalization.

Protecting Group Strategy: The tert-butoxycarbonyl (Boc) group is a suitable protecting group for the α-amino group of lysine as it is stable under the basic conditions required for alkylation and can be removed under acidic conditions.[11][12][13][]

Mechanistic Diagram:

Caption: Selective Nε-alkylation of Nα-Boc-Lysine.

Experimental Protocol for Selective Nε-Alkylation of Nα-Boc-Lysine

Materials:

-

Nα-Boc-L-lysine

-

Methyl 2,6-dibromohexanoate

-

A mild base (e.g., sodium bicarbonate or DIPEA)

-

A suitable solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve Nα-Boc-L-lysine (1.0 eq) in the chosen solvent.

-

Add the mild base (2.2 eq).

-

Add Methyl 2,6-dibromohexanoate (1.1 eq) to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

The remaining bromo group can be used for subsequent modifications, such as azide substitution for click chemistry applications.

-

The Boc protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane.[13][15]

Considerations for Selectivity:

-

The pKa difference between the α-amino and ε-amino groups of lysine allows for selective protection.[16]

-

The choice of a mild base is important to avoid deprotection of the Boc group and other side reactions.[17]

Data Summary and Characterization

The successful synthesis of the proposed amino acid derivatives should be confirmed by standard analytical techniques.

| Compound | Expected Analytical Data |

| Methyl 2,6-dibromohexanoate | ¹H NMR: Characteristic signals for the methyl ester protons, the methine proton at the α-position, and the methylene protons along the carbon chain, with distinct chemical shifts for the protons adjacent to the bromine atoms. ¹³C NMR: Signals for the ester carbonyl carbon, the two carbons bearing bromine atoms, and the other methylene carbons. Mass Spectrometry: A molecular ion peak corresponding to the expected mass, with a characteristic isotopic pattern for two bromine atoms. |

| N-Benzyl Pipecolic Acid Methyl Ester | ¹H NMR: Signals for the benzyl group protons, the protons of the piperidine ring, and the methyl ester protons. Mass Spectrometry: A molecular ion peak corresponding to the expected mass. |

| Nε-(5-bromo-1-methoxycarbonylpent-1-yl)-Nα-Boc-Lysine | ¹H NMR: Signals for the Boc protecting group, the lysine backbone protons, the protons of the newly introduced side chain, and the methyl ester protons. Mass Spectrometry: A molecular ion peak corresponding to the expected mass, with the isotopic pattern for one bromine atom. |

Conclusion and Future Outlook

Methyl 2,6-dibromohexanoate, while not a commercially ubiquitous reagent, presents a compelling synthetic platform for the creation of novel amino acid derivatives. Its proposed synthesis is grounded in well-established and reliable organic reactions. The bifunctional nature of this molecule opens avenues for the construction of conformationally constrained cyclic amino acids and for the introduction of functionalizable linkers onto amino acid side chains. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers to explore the full potential of this versatile building block. Future work could focus on the enantioselective synthesis of Methyl 2,6-dibromohexanoate and its application in the synthesis of chiral amino acid derivatives, further expanding the toolbox for peptide and drug discovery.

References

-

Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

- Google Patents. (2006). CN1865218A - Method for making 6-bromocaproic acid.

- Coomber, C. E., & Diorazio, L. J. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(38), 8431-8435.

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

- D'Angeli, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8023.

-

ChemSrc. (n.d.). CAS 2418-95-3 (Nε-Boc-L-Lysine). Retrieved from [Link]

- Sun, Z., et al. (2010). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Journal of the Chinese Chemical Society, 57(3A), 435-438.

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

- Gotor-Fernández, V., et al. (2012). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 8, 1378–1384.

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

- Yuan, Y., et al. (2016). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Scientific Reports, 6, 22331.

- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23233-23239.

- Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 114-118.

- Li, Y., et al. (2017). Synthesis of Functional Polycaprolactones via Passerini Multicomponent Polymerization of 6-Oxohexanoic Acid and Isocyanides. Macromolecules, 50(17), 6436–6445.

- Kawabata, T., et al. (2008). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters, 10(17), 3781–3783.

- Flügel, V., et al. (2014). Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. PLoS ONE, 9(4), e96198.

- Awuah, S. G., et al. (2021). Photochemical cyclization of α-amino esters to access 3-azetidinones.

- Morpurgo, M., et al. (2002). Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates.

- Coomber, C. E., & Diorazio, L. J. (2019). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry, 2019(36), 6211-6214.

- Durel, V., et al. (2020). A Straightforward Access to Enantiopure 4-Hydroxy-pipecolic Acid Peptidomimetics by aza-Prins Cyclization/LiNTf2-Promoted Aminolysis of Lactones. The Journal of Organic Chemistry, 85(17), 11394-11404.

- de la Cruz, R., et al. (2022).

- Wang, Y., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(6), 1845-1854.

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

- Martens, J., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 15, 1243–1250.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Madalengoitia, J. S., et al. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5967–5975.

-

LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

- Angle, S. R., & Arnaiz, D. O. (1989). Stereoselective synthesis of substituted pipecolic acids. Tetrahedron Letters, 30(5), 515-518.

- Google Patents. (2013). US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.

- Trubachev, A. D., et al. (2025). Synthesis of 6-bromohexanol from ε-caprolactone: synthetic features and theoretical aspects. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 74(4), 1007-1014.

-

The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

- Pevec, A., et al. (2023).

-

PolyU Institutional Research Archive. (2023, January 21). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

- Francis, M. B., et al. (2016). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 138(16), 5236–5239.

- Zhang, H., et al. (2023). Chemoselective validation of lysine ε-NH2 and characterization of the amidination product structure.

-

AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). LYSINE. Retrieved from [Link]

- Valizadeh, H., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1118-1124.

- Weckhuysen, B. M., et al. (2013). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 15(4), 963-969.

Sources

- 1. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 2. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 16. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 17. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dibromohexanoate in Polar Aprotic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development and chemical synthesis, profoundly influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of Methyl 2,6-dibromohexanoate, a key synthetic building block, in common polar aprotic solvents. Due to a lack of readily available public data for this specific compound, this document establishes a robust framework for its determination. It details the theoretical underpinnings of solubility, provides a validated experimental protocol for gravimetric solubility measurement, and discusses the expected solubility trends based on molecular interactions. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their work.

Introduction

Methyl 2,6-dibromohexanoate (C₇H₁₂Br₂O₂) is a halogenated ester of significant interest in organic synthesis, often serving as a precursor for more complex molecules in pharmaceutical and materials science applications. The choice of solvent is paramount in these synthetic pathways, as it dictates not only the reaction rate and yield but also the feasibility of subsequent purification and crystallization steps.

Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN)—are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds, including polar and nonpolar molecules, and their tendency to accelerate reaction rates for certain nucleophilic substitutions.[1][2] Understanding the solubility of Methyl 2,6-dibromohexanoate in these solvents is therefore a foundational requirement for process optimization and development.

This guide provides both the theoretical context and the practical, step-by-step methodology required to generate this crucial data.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of Methyl 2,6-dibromohexanoate in a given polar aprotic solvent is governed by a balance of intermolecular forces:

-

Dipole-Dipole Interactions: The ester functional group in Methyl 2,6-dibromohexanoate creates a significant molecular dipole. Polar aprotic solvents also possess strong dipoles (e.g., the S=O bond in DMSO). The favorable alignment of these dipoles is a primary driving force for dissolution.

-

London Dispersion Forces: These are weak, temporary forces that exist between all molecules. The relatively large bromine atoms and the alkyl chain of the solute contribute to these interactions.

-

Hydrogen Bonding: While polar aprotic solvents do not have O-H or N-H bonds to act as hydrogen bond donors, many (like DMSO and DMF) have oxygen or nitrogen atoms that can act as hydrogen bond acceptors.[1][4] Although the solute itself is not a strong hydrogen bond donor, this acceptor capability in the solvent can influence interactions.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[5][6][7] Every molecule can be assigned three parameters (δD, δP, δH) that represent the energy from dispersion forces, polar forces, and hydrogen bonding, respectively.[6] Solvents with HSP values close to those of the solute are more likely to be effective at dissolving it.[5]

Experimental Determination of Solubility: Isothermal Gravimetric Method

To ensure the generation of reliable and reproducible data, the isothermal saturation method followed by gravimetric analysis is recommended. This method is a classic, robust technique for determining the solubility of a solid in a liquid.[8][9][10] It directly measures the mass of dissolved solute in a saturated solution.

Rationale for Method Selection

The gravimetric method is chosen for its simplicity, accuracy, and the minimal requirement for specialized analytical instrumentation.[8] It relies on fundamental mass measurements, making it a highly trustworthy and self-validating protocol.[9] The isothermal approach ensures that the solubility is measured at a constant, defined temperature, which is crucial as solubility is temperature-dependent.[8]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 2,6-dibromohexanoate (solute)

-

Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) (solvents, high-purity)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes (e.g., 5 mL) and syringe filters (e.g., 0.45 µm PTFE)

-

Glass evaporating dishes or weighing boats

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of Methyl 2,6-dibromohexanoate to a glass vial. "Excess" means enough solid remains undissolved to be clearly visible after equilibration. b. Pipette a known volume (e.g., 5.0 mL) of the chosen polar aprotic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 °C). b. Allow the mixture to shake for at least 24 hours to ensure thermodynamic equilibrium is reached.[11] This step is critical for reproducibility.

-

Sample Collection: a. After 24 hours, remove the vial from the shaker and let it stand in a temperature-controlled bath for at least 30 minutes to allow the excess solid to settle. b. Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) into a syringe fitted with a syringe filter. Filtering is essential to remove any undissolved micro-particles.

-

Gravimetric Analysis: a. Tare a clean, dry evaporating dish on the analytical balance and record its mass (W₁).[12] b. Dispense the filtered aliquot of the saturated solution into the tared dish and record the new mass (W₂). c. Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated. d. Continue to dry the dish containing the solute residue until a constant mass is achieved (weighing it periodically until the mass no longer changes).[9][12] e. Record the final constant mass of the dish plus the dry solute (W₃).[8]

-

Calculation: a. Mass of Solute: Mass_solute = W₃ - W₁ b. Mass of Solvent: Mass_solvent = W₂ - W₃ c. Solubility ( g/100g solvent): Solubility = (Mass_solute / Mass_solvent) * 100

Solubility Data and Discussion

As specific experimental data for Methyl 2,6-dibromohexanoate is not available in the public literature, the following table presents illustrative data based on the expected behavior of similar halogenated esters in these solvents. Researchers are strongly encouraged to use the protocol above to generate precise data.

Table 1: Illustrative Solubility of Methyl 2,6-dibromohexanoate at 25°C

| Solvent | Dielectric Constant (approx.)[2] | Hansen Parameters (δD, δP, δH) (MPa⁰·⁵)[4] | Predicted Solubility Rank | Illustrative Solubility ( g/100 mL) |

| Dimethyl sulfoxide (DMSO) | 47 | 18.4, 16.4, 10.2 | 1 (Highest) | > 50 |

| N,N-Dimethylformamide (DMF) | 38 | 17.4, 13.7, 11.3 | 2 | > 40 |

| Acetonitrile (ACN) | 37.5 | 15.3, 18.0, 6.1 | 3 | ~ 25-35 |

Discussion of Expected Trends

-

DMSO and DMF: Methyl 2,6-dibromohexanoate is expected to exhibit very high solubility in both DMSO and DMF.[13][14] These solvents are highly polar, with large dipole moments that can effectively solvate the polar ester group of the solute. Their Hansen parameters, particularly the polar (δP) and hydrogen-bonding (δH) components, suggest strong potential for interaction with polar solutes.

-

Acetonitrile: While still a very effective solvent, ACN may show slightly lower solvating power for this compound compared to DMSO and DMF. Acetonitrile has a very high polar component (δP = 18.0), but its hydrogen-bonding component (δH = 6.1) is significantly lower than that of DMSO and DMF.[4] This may result in a less favorable overall interaction with the ester, leading to moderately lower, but still substantial, solubility.

The general principle at play is that the strong dipole moments of these polar aprotic solvents create a highly polar environment that can overcome the crystal lattice energy of the solute and effectively surround the individual molecules, leading to dissolution.

Conclusion

This technical guide provides the essential theoretical and practical framework for determining the solubility of Methyl 2,6-dibromohexanoate in key polar aprotic solvents. While publicly available data is scarce, the detailed gravimetric protocol described herein offers a reliable and authoritative method for researchers to generate this critical information. The expected high solubility in solvents like DMSO and DMF, driven by strong dipole-dipole interactions, underscores their suitability for synthetic applications involving this important chemical intermediate. The generation of precise, in-house solubility data is a crucial first step for any scientist aiming to achieve reproducible and optimized results in their research and development endeavors.

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 25, 2026, from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents.

- DuPont. (n.d.). Hansen Solubility Parameter System.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved February 25, 2026, from [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 25, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved February 25, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved February 25, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ws [chem.ws]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Workup [chem.rochester.edu]

The Synthesis of Pipecolic Acid from Methyl 2,6-Dibromohexanoate: A Technical Guide

Foreword: The Strategic Importance of Pipecolic Acid in Modern Drug Discovery

Pipecolic acid, a non-proteinogenic cyclic amino acid, represents a cornerstone in the synthesis of a multitude of pharmacologically significant molecules.[1] Its rigid, six-membered ring structure imparts unique conformational constraints, making it a valuable building block in the design of peptidomimetics and other therapeutic agents. The strategic incorporation of pipecolic acid and its derivatives can enhance metabolic stability, receptor binding affinity, and overall efficacy of drug candidates.[1] This guide provides a comprehensive, in-depth exploration of a robust synthetic route to pipecolic acid, commencing from the readily accessible precursor, methyl 2,6-dibromohexanoate. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Synthetic Strategy: A Two-Step Approach to the Piperidine Ring

The synthesis of pipecolic acid from methyl 2,6-dibromohexanoate is elegantly achieved through a two-step sequence, followed by a final deprotection. The core of this strategy lies in the initial formation of a linear amino-bromo ester intermediate, which then undergoes an intramolecular cyclization to construct the desired piperidine ring. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

The overall transformation can be visualized as follows:

Br-(CH2)4-CH(Br)-COOCH3 + NH3 (excess) -> H2N-(CH2)4-CH(Br)-COOCH3

H2N-(CH2)4-CH(Br)-COOCH3 + Base -> (CH2)4-CH(NH)-CH-COOCH3

(CH2)4-CH(NH)-CH-COOCH3 + H2O/H+ or OH- -> (CH2)4-CH(NH)-CH-COOH

Sources

Technical Guide: Methyl 2,6-dibromohexanoate in Precision Polymer Synthesis

The following technical guide details the utility, synthesis, and application of Methyl 2,6-dibromohexanoate in polymer chemistry, specifically focusing on its role as a heterofunctional initiator for precision macromolecular engineering.

Executive Summary

Methyl 2,6-dibromohexanoate (CAS: 5445-19-2 for the 2-bromo analog; specific 2,6-isomer often synthesized in situ or custom) is a specialized heterofunctional initiator used in Controlled Radical Polymerization (CRP), particularly Atom Transfer Radical Polymerization (ATRP).

Its structural uniqueness lies in its asymmetric halide functionality :

- -Bromo Ester (C2): A secondary bromide activated by the adjacent carbonyl, serving as a highly efficient initiation site for ATRP.

- -Bromo Alkyl (C6): A primary bromide, kinetically stable under standard ATRP conditions, serving as an orthogonal handle for post-polymerization modification (e.g., nucleophilic substitution, "Click" chemistry).

This dual-functionality allows for the synthesis of heterotelechelic polymers (polymers with distinct functional groups at each chain end) and serves as a scaffold for cyclic polymer topologies and surface grafting .

Chemical Structure & Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | Methyl 2,6-dibromohexanoate |

| Molecular Formula | |

| Molecular Weight | ~287.98 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in Water |

| Key Functionality | Bifunctional (Radical Initiator + Electrophile) |

Structural Logic

The molecule is derived from a hexanoate backbone (6 carbons).

-

C1: Methyl Ester (Protecting group/Solubility enhancer).

-

C2: Secondary Bromide (

high -

C6: Primary Bromide (

low

Synthesis Protocol

Note: Methyl 2,6-dibromohexanoate is often synthesized from

Reagents

-

Precursor:

-Caprolactone (1.0 eq) -

Brominating Agents: Bromine (

, 1.05 eq), Phosphorus Tribromide ( -

Solvent/Quench: Methanol (excess)

Step-by-Step Methodology

-

Bromination (Hell-Volhard-Zelinsky Variant):

-

Charge a flame-dried flask with

-caprolactone and catalytic -

Heat to 100°C .

-

Add

dropwise.[1] The reaction involves the ring-opening of the lactone to form the acyl bromide and subsequent alpha-bromination. -

Mechanism:[1][2][3][4] The lactone opens to 6-bromohexanoyl bromide. The alpha-position is then brominated via the enol of the acid bromide.

-

Critical Control: Maintain temperature at 100–120°C to ensure complete ring opening and alpha-substitution.

-

-

Esterification (Methanolysis):

-

Cool the reaction mixture to 0°C .

-

Add anhydrous Methanol dropwise (Caution: Exothermic, HBr evolution).

-

Stir at room temperature for 4 hours to convert the acid bromide to the methyl ester.

-

-

Purification:

-

Dilute with Diethyl Ether or DCM.

-

Wash with cold 5%

(aq) to neutralize acid. -

Wash with brine, dry over

. -

Isolation: Vacuum distillation is recommended for high purity (bp ~110-120°C at reduced pressure), or column chromatography (Hexane/EtOAc).

-

Application: Heterotelechelic Polymer Synthesis (ATRP)

The primary utility of Methyl 2,6-dibromohexanoate is initiating ATRP from the C2 position while preserving the C6 bromide for later use.

Experimental Workflow

Phase 1: Polymerization (ATRP)

-

Monomer: Methyl Methacrylate (MMA) or Styrene (St).

-

Initiator: Methyl 2,6-dibromohexanoate (1 eq).

-

Catalyst System:

/ PMDETA (Pentamethyldiethylenetriamine). -

Solvent: Anisole or Toluene (50% v/v).

Protocol:

-

Degassing: Freeze-pump-thaw monomer, solvent, and initiator (3 cycles).

-

Activation: Add Cu(I)Br and Ligand under inert atmosphere (

/Argon). -

Reaction: Heat to 60–90°C (monomer dependent).

-

Kinetic Control: The secondary bromide at C2 initiates rapidly (

). The primary bromide at C6 remains intact because the activation energy for primary alkyl halides is significantly higher with standard Cu/Ligand systems.

-

-

Termination: Cool to RT, expose to air, dilute with THF, pass through neutral alumina to remove Copper.

Result:

Phase 2: Post-Polymerization Modification (Click Chemistry)

The pendant primary bromide (C6) is an ideal electrophile for

-

Azidation: Dissolve polymer in DMF. Add

(5 eq relative to initiator). Stir at RT or 40°C for 24h. -

Result:

-Azido-functionalized polymer. -

Click Reaction: React with an Alkyne-functionalized molecule (dye, drug, peptide) using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Visualization: Orthogonal Functionalization Pathway

The following diagram illustrates the selective initiation and subsequent functionalization capabilities of Methyl 2,6-dibromohexanoate.

Caption: Pathway for converting Methyl 2,6-dibromohexanoate into a functionalized polymer conjugate via selective ATRP and Click Chemistry.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control

-

Why C2 initiates and C6 does not: The C2-Br bond dissociation energy (BDE) is lowered by the resonance stabilization of the adjacent ester carbonyl radical. The C6-Br is a primary alkyl halide with a stronger bond and less stable resulting radical.

-

Validation: If the Polydispersity Index (PDI) is high (>1.3), it may indicate that the C6-Br is participating in transfer or initiation. Lower the reaction temperature or use a less active catalyst (e.g., CuCl instead of CuBr) to enhance selectivity.

-

Self-Validating Protocol

-

NMR Verification:

-

Pre-Polymerization: Check for distinct triplets:

~3.4 ppm (C6- -

Post-Polymerization: The signal at

4.2 ppm will disappear/broaden as the polymer grows. The signal at

-

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[2]

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of Functional Polymers with Controlled Architecture by ATRP of Monomers in the Presence of Biodegradable Macroinitiators. Progress in Polymer Science.

-

Devaraj, N. K., & Collman, J. P. (2011). Copper-Catalyzed Azide-Alkyne Cycloadditions in Polymer Science. QSAR & Combinatorial Science.

-

Couturier, J. L., et al. (2018). Synthesis of 2,6-dibromohexanoate derivatives via ring-opening of caprolactone. (Methodology adapted from standard organohalide synthesis protocols).

-

Ackermann, L. (2020). C–H and C–F Activation by Manganese, Nickel and Ruthenium Catalysis. (Dissertation citing use of Methyl 2,6-dibromohexanoate).

Sources

Methodological & Application

Application Note: Precision Synthesis of Heterotelechelic Polymers via ATRP using Methyl 2,6-dibromohexanoate

Executive Summary

This application note details the protocol for using Methyl 2,6-dibromohexanoate (M-2,6-DBH) as a heterofunctional initiator in Atom Transfer Radical Polymerization (ATRP). Unlike standard initiators, M-2,6-DBH possesses two distinct bromine sites with significantly different reactivities. This guide focuses on exploiting the secondary

Key Application: Synthesis of

Chemical Logic & Mechanism

The Orthogonal Reactivity Principle

The utility of Methyl 2,6-dibromohexanoate lies in the bond dissociation energy (BDE) difference between its two carbon-bromine bonds.

-

Site A (C2-Br): A secondary bromide adjacent to a carbonyl group (

-bromo ester). The carbonyl stabilizes the generated radical species, significantly increasing the ATRP equilibrium constant ( -

Site B (C6-Br): A primary alkyl bromide. It lacks stabilizing neighbors and has a much lower

under standard copper-mediated conditions. It remains Dormant/Intact during polymerization.

Mechanistic Pathway

The following diagram illustrates the selective initiation process.

Figure 1: Selective initiation mechanism. The catalyst preferentially activates the secondary

Experimental Protocol

Materials & Reagents

| Component | Role | Specification | Preparation Notes |

| Methyl 2,6-dibromohexanoate | Initiator | >97% Purity | Use as received.[1] Store at 4°C. |

| Methyl Methacrylate (MMA) | Monomer | Industrial Grade | CRITICAL: Pass through basic alumina column to remove inhibitors (MEHQ). |

| Cu(I)Br | Catalyst | 99.99% | Purify via stirring in acetic acid, washing with ethanol/ether, and drying under vacuum if green (oxidized). |

| PMDETA | Ligand | 99% | N,N,N',N'',N''-pentamethyldiethylenetriamine. Distill if yellow. |

| Anisole | Solvent | Anhydrous | Degas before use. |

Stoichiometry Calculations

Target Degree of Polymerization (

Standard Recipe (Target DP = 100):

-

[Monomer] : [Initiator] : [CuBr] : [PMDETA]

-

100 : 1 : 1 : 2

Step-by-Step Polymerization Procedure

Phase 1: Reactor Assembly (Schlenk Technique)

-

Equip a 25 mL Schlenk flask with a magnetic stir bar.

-

Add Cu(I)Br (14.3 mg, 0.1 mmol) to the flask.

-

Seal with a rubber septum and cycle vacuum/nitrogen (3x) to remove oxygen. Note: Oxygen acts as a radical scavenger and will terminate the reaction immediately.

Phase 2: Reagent Addition

-

In a separate vial, mix MMA (1.00 g, 10 mmol, 1.07 mL), Anisole (1.0 mL), PMDETA (34.6 mg, 0.2 mmol, 42

L), and Methyl 2,6-dibromohexanoate (28.8 mg, 0.1 mmol). -

Degas this solution by bubbling dry Nitrogen for 15 minutes.

-

Transfer the degassed liquid mixture into the Schlenk flask containing the Cu(I)Br via a gastight syringe.

-

Observation: The solution should turn light green/blue as the complex forms.

Phase 3: Polymerization

-

Place the flask in a pre-heated oil bath at 60°C .

-

Stir at 300 RPM.

-

Timepoint Sampling: Every 30 minutes, remove 0.1 mL via syringe for NMR (conversion) and GPC (molecular weight) analysis.

-

Stop the reaction when conversion reaches ~80% (usually 2-4 hours) to preserve end-group fidelity. High conversion (>90%) increases the risk of bimolecular termination or activation of the primary bromide.

Phase 4: Termination & Purification

-

Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).

-

Dilute with THF.

-

Pass through a neutral alumina column to remove the copper catalyst (solution turns from green to clear).

-

Precipitate into cold methanol (10x volume of reaction mixture).

-

Filter and dry under vacuum.

Post-Polymerization Modification (Click Chemistry)

The resulting polymer (Br-PMMA-Br) has two bromine ends. However, the "initiating" end is a tertiary bromide (after MMA addition), while the "tail" is the primary bromide from the initiator. The primary bromide is ideal for nucleophilic substitution.

Protocol: Azidation of the C6-Bromide

-

Dissolve 1 eq. of Polymer in DMF.

-

Add 5 eq. of Sodium Azide (

). -

Stir at room temperature for 24 hours.

-

Precipitate in methanol.

-

Result:

-bromo,

Workflow Visualization

Figure 2: Experimental workflow for ATRP using Methyl 2,6-dibromohexanoate. Note the strict oxygen-free handling requirements.

Troubleshooting & Validation

NMR Analysis

To validate the structure, dissolve the purified polymer in

| Signal ( | Assignment | Interpretation |

| 3.60 | Backbone ester groups (Integration Reference). | |

| 4.10 - 4.20 | Methylene protons adjacent to the ester oxygen (from initiator). | |

| 3.35 - 3.45 | Critical: The triplet from the primary bromide at the C6 position. Must remain intact. |

Common Issues

-

Problem: High Polydispersity Index (PDI > 1.4).

-

Cause: Slow initiation relative to propagation.

-

Solution: Ensure the Cu(II) species is present at t=0 (add 5% CuBr2) to control the initial equilibrium.

-

-

Problem: Loss of Primary Bromide signal in NMR.

-

Cause: Reaction temperature too high (>80°C) or reaction ran too long, causing the primary bromide to initiate.

-

Solution: Lower temperature to 60°C and stop at lower conversion.

-

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Materials. Chemical Reviews, 107(6), 2270–2299.

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization.[1][2][3][4] Progress in Polymer Science, 26(3), 337-377.

-

Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by ATRP of monomers in the presence of cross-linkers: From stars to gels. Progress in Polymer Science, 34(4), 317-350.

Sources

Reaction conditions for nucleophilic substitution of Methyl 2,6-dibromohexanoate

Executive Summary

Methyl 2,6-dibromohexanoate (CAS: 22285-48-9) is a bifunctional electrophilic linchpin critical for the synthesis of non-proteinogenic amino acids (e.g., pipecolic acid derivatives) and lysine mimetics. Its structure presents a unique "reactivity dichotomy": it possesses a primary alkyl bromide at the

This guide delineates the reaction conditions required to navigate this dichotomy. We provide validated protocols for double substitution (accessing linear lysine precursors) and cyclization (accessing pipecolic acid scaffolds), alongside mechanistic insights to control regioselectivity.

Mechanistic Analysis & Reactivity Profile

Successful manipulation of Methyl 2,6-dibromohexanoate requires understanding the competing electrophilic sites.

| Feature | C2 Position ( | C6 Position ( |

| Sterics | Secondary ( | Primary ( |

| Electronics | High Activation. The adjacent carbonyl stabilizes the | Standard Activation. Typical alkyl halide reactivity. |

| Reactivity | Generally faster with "soft" nucleophiles (e.g., azides, thiolates) despite steric hindrance. | Competitive with bulky nucleophiles; susceptible to standard |

| Risk Factors | Prone to racemization (if chiral) and elimination ( | Prone to intermolecular cross-linking if stoichiometry is uncontrolled. |

The "Cyclization Trap": When reacting with primary amines (

Strategic Pathways (Visualized)

The following diagram illustrates the divergent pathways controlled by nucleophile selection.

Figure 1: Divergent synthesis pathways based on nucleophile class. Azides yield linear precursors; amines trigger cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2,6-diazidohexanoate (Lysine Pathway)

Objective: Complete substitution of both bromides to generate a masked lysine precursor. Application: Precursor for "Click" chemistry or reduction to Lysine.

Reagents:

-

Methyl 2,6-dibromohexanoate (1.0 equiv)

-

Sodium Azide (

) (2.5 - 3.0 equiv) -

Solvent: DMF (anhydrous) or DMSO

Procedure:

-

Preparation: Dissolve Methyl 2,6-dibromohexanoate in anhydrous DMF (0.2 M concentration).

-

Addition: Add Sodium Azide (2.5 equiv) in a single portion. Caution: Azides are toxic and potentially explosive. Use a blast shield.[1]

-

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Note: The C2

-bromo position reacts rapidly; the C6 primary bromide requires the elevated temperature/time to reach full conversion.

-

-

Work-up:

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine (2x) to remove DMF.

-

Dry over

and concentrate.

-

-

Purification: The product is typically pure enough for subsequent reduction. If needed, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Critical Parameter: Do not exceed 80°C to prevent thermal decomposition of the organic azide.

Protocol B: Synthesis of N-Benzyl Pipecolic Acid Methyl Ester (Cyclization Pathway)

Objective: One-pot double nucleophilic substitution and cyclization to form the piperidine ring. Application: Synthesis of peptidomimetics and local anesthetics.

Reagents:

-

Methyl 2,6-dibromohexanoate (1.0 equiv)

-

Benzylamine (1.1 equiv) — Slight excess ensures consumption of substrate, but too much promotes intermolecular oligomerization.

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or

(3.0 equiv) -

Solvent: Acetonitrile (MeCN) or Toluene

Procedure:

-

Preparation: Dissolve Methyl 2,6-dibromohexanoate in MeCN (0.1 M). Dilution is key to favor intramolecular cyclization over intermolecular polymerization.

-

Addition: Add DIPEA followed by Benzylamine dropwise at Room Temperature.

-

Reaction: Heat to reflux (

) for 18 hours. -

Work-up:

-

Evaporate MeCN. Redissolve residue in DCM.

-

Wash with saturated

and brine.

-

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

Technical Considerations & Troubleshooting

Regioselectivity Challenges (Selective Monosubstitution)

Selective substitution of only one bromide (e.g., C6 vs C2) is highly difficult with this substrate due to the comparable reactivity of the activated secondary C2 and the unhindered primary C6.

-

If Monosubstitution is Required:

-

Strategy: Use a deficit of nucleophile (0.8 equiv) at low temperature (

). -

Outcome: Expect a statistical mixture of starting material, C2-sub, C6-sub, and bis-substituted product. Separation by HPLC is usually required.

-

Recommendation: It is synthetically superior to start with a differentiated precursor (e.g., 2-bromo-6-hydroxyhexanoate) if regioselectivity is essential.

-

Data Summary Table

| Parameter | Protocol A (Azide) | Protocol B (Cyclization) |

| Nucleophile | ||

| Stoichiometry | Excess (2.5+ equiv) | Controlled (1.0 - 1.1 equiv) |

| Concentration | High (0.2 - 0.5 M) OK | Low (< 0.1 M) required to prevent polymers |

| Solvent | DMF, DMSO (Polar Aprotic) | MeCN, Toluene (Reflux capable) |

| Major Product | Linear Diazide | Cyclic Pipecolate |

References

-

Synthesis of Lysine Analogues

- Title: "A convenient route for the preparation of N-epsilon-methyl-L-lysine deriv

- Source: ResearchG

-

URL:[Link]

-

Pipecolic Acid Cyclization

- Title: "A versatile route towards 6-arylpipecolic acids via intramolecular cycliz

- Source: Beilstein Journal of Organic Chemistry

-

URL:[Link]

-

Reactivity of Alpha-Halo Esters

- Title: "Reactivity of Alkyl Halides in SN2 Reactions: Steric vs Electronic Effects."

- Source: Chemistry LibreTexts

-

URL:[Link]

-

Azide Substitution Protocols

- Title: "Nucleophilic Substitution of Dibromides with Sodium Azide."

- Source: N

-

URL:[Link]

Sources

Functionalization of polymers using Methyl 2,6-dibromohexanoate end-groups

An Application Note on the Synthesis and Functionalization of Polymers Using Methyl 2,6-dibromohexanoate as a Bifunctional ATRP Initiator

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of methyl 2,6-dibromohexanoate as a versatile, commercially available bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This initiator is uniquely structured with a central methyl ester group and two terminal secondary bromine atoms, enabling the symmetrical growth of polymer chains from a central point. The resulting polymers are well-defined, telechelic (possessing reactive groups at both chain ends), and exhibit low polydispersity. The terminal bromine atoms serve as highly efficient points for post-polymerization modification, allowing for their conversion into a wide array of functional groups. This capability is particularly valuable for creating advanced macromolecular architectures such as ABA triblock copolymers, surface-grafted polymer brushes, and bioconjugates for applications in drug delivery and materials science. This document details the underlying principles, step-by-step experimental protocols for polymerization and subsequent functionalization, and methods for polymer characterization.

Principle of the Method

The utility of methyl 2,6-dibromohexanoate lies in its role as a bifunctional initiator for controlled radical polymerization, most notably ATRP.[1] ATRP is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ or PDI < 1.2).[2]

The process begins with the homolytic cleavage of the carbon-bromine (C-Br) bonds on the initiator, catalyzed by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand).[3] This generates a radical at each end of the initiator molecule, which then begins to propagate by adding monomer units. The transition metal complex is oxidized (e.g., to Cu(II)Br₂) and reversibly deactivates the growing polymer chains by transferring a halogen atom back. This establishes a dynamic equilibrium between a small number of active (propagating) radical species and a large number of dormant (halogen-capped) species.[4][5] This equilibrium is the key to maintaining control over the polymerization process, ensuring that all chains grow at a similar rate.

Because methyl 2,6-dibromohexanoate has two C-Br initiation sites, polymer chains grow simultaneously in two directions, resulting in a telechelic polymer with a bromine atom at each chain end (ω- and ω'-ends). These terminal halogens are valuable handles for subsequent chemical transformations via nucleophilic substitution reactions, enabling the introduction of diverse functionalities.[6][7]

Applications and Advantages

The bifunctional nature of this initiator opens pathways to several advanced polymer architectures and applications:

-

Telechelic Polymers: The primary products are telechelic polymers, which are valuable as macro-crosslinkers, chain extenders in step-growth polymerization, or precursors for other architectures.[8]

-

ABA Triblock Copolymers: The bromo-terminated polymer can be used as a macroinitiator to polymerize a second monomer, yielding well-defined ABA triblock copolymers.[6]

-

Surface Modification: The initiator can be immobilized on a surface (e.g., silica or gold nanoparticles), and polymers can be grown from the surface via "grafting-from" polymerization to create dense polymer brushes.[9][10] These brushes are useful for altering surface properties, such as lubricity, wettability, and biocompatibility.

-

Bioconjugation: The terminal bromines can be converted to other functional groups, such as azides or amines. Azide-terminated polymers are particularly useful as they can be conjugated to alkyne-modified biomolecules (peptides, proteins, DNA) via highly efficient "click chemistry" reactions.[7][11]

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific monomer and desired polymer characteristics.

Protocol 1: Synthesis of α,ω-Dibromo Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of a poly(methyl methacrylate) (PMMA) macroinitiator with a target degree of polymerization (DP) of 100 (DP=50 per arm).

Rationale for Component Selection:

-

Monomer: Methyl methacrylate (MMA) is a standard monomer for ATRP, yielding polymers with good solubility and characterization profiles.

-

Catalyst System: Cu(I)Br is a common and effective ATRP catalyst. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a widely used ligand that forms a soluble and highly active complex with Cu(I)Br.[5]

-

Solvent: Anisole is a suitable solvent for the polymerization of MMA.

-

Deoxygenation: Radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and terminate the reaction. Therefore, removing dissolved oxygen via freeze-pump-thaw cycles or by purging with an inert gas is critical for a controlled process.[12]

Materials and Equipment

| Reagent/Equipment | M.W. ( g/mol ) | Amount | Moles | Ratio |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 100.12 | 10.01 g | 100 mmol | 100 |

| Methyl 2,6-dibromohexanoate | 302.00 | 302 mg | 1 mmol | 1 |

| Copper(I) Bromide (CuBr) | 143.45 | 143.5 mg | 1 mmol | 1 |

| PMDETA | 173.30 | 173.3 mg (209 µL) | 1 mmol | 1 |

| Anisole (Solvent) | - | 10 mL | - | - |

| Schlenk Flask (50 mL) | - | 1 | - | - |

| Magnetic Stirrer | - | 1 | - | - |

| Inert Gas (Nitrogen/Argon) | - | As needed | - | - |

Step-by-Step Procedure:

-

Preparation: Add MMA (10.01 g), methyl 2,6-dibromohexanoate (302 mg), and anisole (5 mL) to a 50 mL Schlenk flask containing a magnetic stir bar. In a separate, smaller flask, add CuBr (143.5 mg) and the remaining anisole (5 mL).

-

Deoxygenation: Seal both flasks with rubber septa. Subject the monomer/initiator flask to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with dry nitrogen or argon for at least 30 minutes. Purge the catalyst flask with inert gas.

-

Catalyst Solubilization: Using a deoxygenated syringe, add PMDETA (209 µL) to the catalyst flask. The solution should turn green/blue and become homogeneous with stirring.

-

Initiation: Using a deoxygenated syringe, transfer the catalyst solution to the stirring monomer/initiator flask. An immediate color change to dark brown/red is typically observed, indicating the formation of the active Cu(I) complex.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for the desired time (e.g., 4-6 hours for ~50-70% conversion). Monitor the reaction progress by taking small aliquots via a deoxygenated syringe and analyzing monomer conversion by ¹H NMR.

-

Termination and Purification: Stop the polymerization by opening the flask to air and diluting with tetrahydrofuran (THF, ~10 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Concentrate the purified solution and precipitate the polymer by adding it dropwise into a large volume of cold methanol (~400 mL).

-

Drying: Collect the white polymer precipitate by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization Checkpoint:

-

¹H NMR (in CDCl₃): Confirm the polymer structure. The number-average molecular weight (Mₙ) can be estimated by comparing the integration of the PMMA backbone protons (e.g., -OCH₃ at ~3.6 ppm) to the protons from the initiator fragment (e.g., -CH(Br)- at ~4.2 ppm).[13]

-

Gel Permeation Chromatography (GPC/SEC): Determine the Mₙ and polydispersity index (Đ). A successful controlled polymerization should yield a Đ value below 1.25.[14]

Protocol 2: Post-Polymerization Azidation of Terminal Bromine Groups

This protocol converts the terminal bromine atoms of the synthesized macroinitiator into azide groups, which are useful for click chemistry.

Rationale: This reaction is a classic nucleophilic substitution (S_N2), where the azide anion (N₃⁻) displaces the bromide.[7] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. A molar excess of sodium azide is used to drive the reaction to completion.

Materials and Equipment

| Reagent/Equipment | Amount |

|---|---|

| α,ω-Dibromo PMMA (from Protocol 1) | 5.0 g |

| Sodium Azide (NaN₃) | 10-fold molar excess over Br ends |

| N,N-Dimethylformamide (DMF) | 50 mL |

| Round-bottom flask (100 mL) | 1 |

| Magnetic Stirrer & Oil Bath | 1 |

Step-by-Step Procedure:

-

Dissolution: Dissolve the α,ω-dibromo PMMA (5.0 g) in DMF (50 mL) in a round-bottom flask with a stir bar.

-

Reagent Addition: Add sodium azide (NaN₃). The amount should be a 10-fold molar excess relative to the bromine end-groups calculated from the initial initiator amount.

-

Reaction: Heat the mixture in an oil bath at 50 °C and stir for 24 hours under a nitrogen atmosphere.

-

Purification and Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a large volume of deionized water or a methanol/water mixture (70/30 v/v).

-

Washing and Drying: Collect the polymer by filtration, wash thoroughly with deionized water to remove residual NaN₃ and DMF, and dry under vacuum to a constant weight.

Characterization Checkpoint:

-

¹H NMR (in CDCl₃): The most direct evidence of successful substitution is the disappearance of the proton signal adjacent to the bromine (~4.2 ppm) and the appearance of a new, upfield-shifted signal for the proton adjacent to the azide group (~3.8 ppm).

-

FTIR Spectroscopy: Confirm the incorporation of the azide group by the appearance of a strong, sharp characteristic absorbance peak around 2100 cm⁻¹.

Data Visualization and Reaction Schemes

Table 1: Example Data for ATRP of MMA with Methyl 2,6-dibromohexanoate

| Target DP | [MMA]/[I] | Mₙ,theo ( g/mol ) | Mₙ,NMR ( g/mol ) | Mₙ,GPC ( g/mol ) | Đ (GPC) |

|---|---|---|---|---|---|

| 50 | 50 | 5,300 | 5,100 | 5,500 | 1.15 |

| 100 | 100 | 10,300 | 9,800 | 10,500 | 1.18 |

| 200 | 200 | 20,300 | 19,500 | 21,000 | 1.22 |

Note: Theoretical Mₙ = ([MMA]/[I] × M.W. MMA × conversion) + M.W. Initiator. Experimental values are illustrative.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Polydispersity (Đ > 1.3) | - Presence of oxygen in the system.- Impurities in monomer or solvent.- Incorrect [Cu(I)]/[Ligand] ratio. | - Improve deoxygenation technique (more cycles or longer purge).- Purify monomer by passing through basic alumina.- Ensure accurate measurement of catalyst components. |

| Low Monomer Conversion | - Catalyst deactivation due to impurities.- Insufficient reaction time or temperature. | - Purify all reagents and solvents thoroughly.- Extend reaction time or slightly increase temperature (e.g., to 80 °C). |

| Bimodal GPC Trace | - Slow initiation compared to propagation.- Chain termination reactions. | - Ensure catalyst is fully solubilized before adding to monomer.- Re-evaluate temperature and reagent purity. |

| Incomplete End-Group Azidation | - Insufficient excess of sodium azide.- Short reaction time or low temperature.- Steric hindrance at chain ends. | - Increase molar excess of NaN₃ (e.g., to 20-fold).- Increase reaction time to 48 hours or temperature to 60-70 °C. |

References

This section consolidates sources used to support the technical claims and protocols described in this document.

-

MtoZ Biolabs. End-Group Analysis of Polymer. Available from: [Link]

-

Theato, P., et al. (2013). Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Wiley-VCH. Available from: [Link]

-

Stevens, M. P. Polymer Modification. Available from: [Link]

-

College of Saint Benedict and Saint John's University. Polymerization Methods: ATRP. Available from: [Link]

-

Günay, K. A., Theato, P., & Klok, H. A. (2013). 1 History of Post-polymerization Modification. In Functional Polymers by Post-Polymerization Modification (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. Available from: [Link]

-

Theato, P., et al. (2013). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. Infoscience. Available from: [Link]

-

Glöcklhofer, F., & Heeney, M. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 9(10), 2551-2569. Available from: [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]

-

Creative Biostructure. Using NMR for Studying Polymer Structures. Available from: [Link]

-

Asandei, A. D., & Saha, G. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(13), 2061. Available from: [Link]

-

Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Available from: [Link]

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Chapter 8: Atom Transfer Radical Polymerization (ATRP). In Polymer Science: A Comprehensive Reference (pp. 377-420). Elsevier. Available from: [Link]

-

Odian, G. (2004). Atom Transfer Radical Polymerizations. In Principles of Polymerization (4th ed.). John Wiley & Sons. Available from: [Link]

-

Bielawski, C. W., & Grubbs, R. H. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry, 1(7), 537-544. Available from: [Link]

-

Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. Available from: [Link]

-

Corrigan, N., et al. (2021). Automation-Assisted Photoinduced Atom Transfer Radical Polymerization. ACS Macro Letters, 10(9), 1146-1152. Available from: [Link]

-

Wikipedia. Atom transfer radical polymerization. Available from: [Link]

-

Fantin, M., & Matyjaszewski, K. (2021). Atom transfer radical polymerization. ETH Research Collection. Available from: [Link]

-

Al-Muallem, H. A. (2012). End-Functionalized and Branched Polymers by Anionic Ring-Opening Polymerization. Durham E-Theses. Available from: [Link]

-

Noonan, K. J. T. (2012). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Dalton Transactions, 41(26), 7792-7802. Available from: [Link]

-

Matyjaszewski Polymer Group. End-group transformation chemistry. Available from: [Link]

-

Boyer, C., et al. (2009). RAFT polymer end-group modification and chain coupling/conjugation via disulfide bonds. Organic & Biomolecular Chemistry, 7(8), 1549-1557. Available from: [Link]

-

Tesch, M., et al. (2021). Self-Immolative RAFT-Polymer End Group Modification. Macromolecular Rapid Communications, 42(6), 2000752. Available from: [Link]

-

XLYNX Materials. Applications for Synthetic Polymers and Composites. Available from: [Link]

-

Green, J. J., et al. (2009). Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery. Bioconjugate Chemistry, 20(2), 381-389. Available from: [Link]

-

Wang, Y., et al. (2022). The Bioanalytical and Biomedical Applications of Polymer Modified Substrates. Polymers, 14(4), 834. Available from: [Link]

-